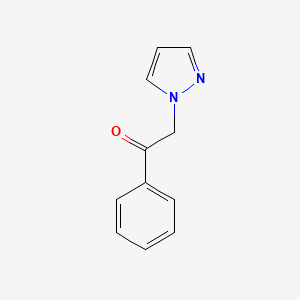

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

Vue d'ensemble

Description

“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” has been reported in various studies. For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine . Another study described a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . A different approach involved the synthesis of an NNN pincer chloropalladium (II) complex . The target compounds were achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” can be represented by the SMILES string ON=C(Cn1cccn1)c2ccccc2 . The InChI code is 1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- .

Physical And Chemical Properties Analysis

“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a solid substance . It has a molecular weight of 186.215 .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Chalcones

The compound “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” can be used to construct diverse pyrazole-based chalcones . This is achieved by employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .

Anti-Tubercular Agents

Some derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown promising anti-tubercular potential . For example, compounds 80a, 80b, 81a, 82a, and 83a showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Antimicrobial Potential

Certain derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated good antimicrobial potential . This makes them useful in the development of new antimicrobial drugs .

Biological Properties

Chalcones, which can be synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one”, are known to possess beneficial biological properties . They are found in natural products produced by bacteria, fungi, and numerous plant species .

Anti-Viral Properties

Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown antiviral properties against bovine viral diarrhoea virus, HSV-1 (herpes simplex virus) and HSV-2, CMV (cytomegalovirus) .

Anti-HIV-1 Activity

Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated anti-HIV-1 activity .

Safety And Hazards

Orientations Futures

The future directions for “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” and similar compounds could involve further exploration of their potential biological activities. Given the broad range of activities exhibited by related compounds , “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” could be a promising candidate for drug development.

Propriétés

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKAPRSDRFNYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328773 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone | |

CAS RN |

1457-48-3 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)

![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)

![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/no-structure.png)